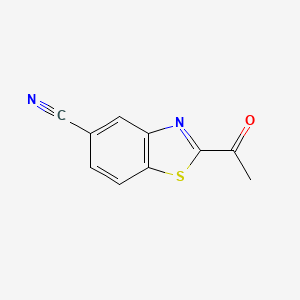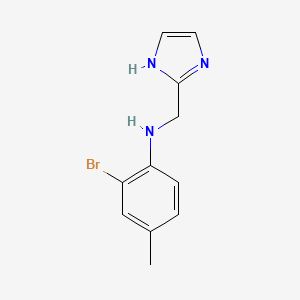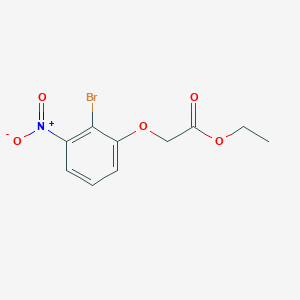
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- is a chiral diamine compound with the molecular formula C6H15N2O2. This compound is known for its unique stereochemistry and is often used in various chemical reactions and applications due to its specific structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- can be synthesized through several methods. One common approach involves the reduction of 1,2-cyclohexanedione using a suitable reducing agent such as sodium borohydride in the presence of a chiral catalyst to ensure the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of 1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- often involves the use of large-scale reduction processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form more reduced amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanediamine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, forming complexes with metal ions and facilitating various catalytic processes. Its hydroxyl and amine groups allow it to participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
trans-1,2-Cyclohexanediamine: A stereoisomer with different spatial arrangement of the amine groups.
N,N′-Dimethylcyclohexane-1,2-diamine: A derivative with methyl groups attached to the nitrogen atoms.
1,2-Cyclohexanediamine, N1,N1-dimethyl-, (1S,2R)-: Another stereoisomer with different stereochemistry.
Uniqueness
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- is unique due to its specific (1R,2R) stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the ligand can significantly influence the outcome of the reaction .
Properties
CAS No. |
860173-99-5 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(hydroxyamino)cyclohexyl]hydroxylamine |
InChI |
InChI=1S/C6H14N2O2/c9-7-5-3-1-2-4-6(5)8-10/h5-10H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
CALCNVTWOXTNMF-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NO)NO |
Canonical SMILES |
C1CCC(C(C1)NO)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


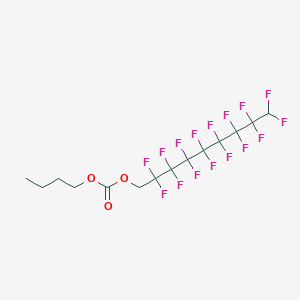



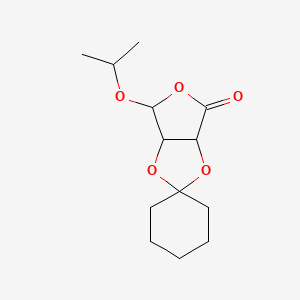
![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)
![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)

![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)

![7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)
